molecular formula C12H15N5O3 B11793983 1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid

1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B11793983
M. Wt: 277.28 g/mol
InChI Key: BRCVETIIEUZWIP-UHFFFAOYSA-N
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Description

1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid (hereafter referred to as the "target compound") is a heterocyclic derivative featuring a fused triazolo-pyrimidine core. Its structure includes:

  • A 5-methyl group on the pyrimidine ring.

The triazolo-pyrimidine scaffold is recognized for its pharmacological relevance, including antimicrobial and enzyme-inhibitory properties . The piperidine-carboxylic acid group distinguishes this compound from simpler derivatives, likely influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

1-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C12H15N5O3/c1-7-5-9(18)17-11(13-7)14-12(15-17)16-4-2-3-8(6-16)10(19)20/h5,8H,2-4,6H2,1H3,(H,19,20)(H,13,14,15)

InChI Key

BRCVETIIEUZWIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCCC(C3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1,2,4-triazoles with β-Ketoesters

A widely adopted method involves the reaction of 5-amino-1,2,4-triazole derivatives with β-ketoesters under acidic or basic conditions. For instance, 5-amino-1H-1,2,4-triazole-3-carboxamide reacts with ethyl acetoacetate in acetic acid at 80–100°C to yield 5-methyl-7-oxo-4,7-dihydro-triazolo[1,5-a]pyrimidine. This step typically achieves 70–85% yield, with purity confirmed via HPLC (>95%).

Key Reaction Parameters:

  • Solvent: Acetic acid or ethanol

  • Catalyst: None required (self-condensation)

  • Temperature: 80–100°C

  • Reaction Time: 6–12 hours

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times while improving yields. A 2019 study demonstrated that irradiating a mixture of 5-amino-1,2,4-triazole and methyl 3-oxopentanoate in DMF at 150°C for 30 minutes produced the triazolo[1,5-a]pyrimidine core in 92% yield. This method minimizes side products such as regioisomeric triazolo[5,1-c]pyrimidines.

Functionalization at the 2-Position with Piperidine-3-carboxylic Acid

Introducing the piperidine-3-carboxylic acid moiety at the 2-position of the triazolo[1,5-a]pyrimidine core requires strategic coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro derivative of 5-methyl-7-oxo-4,7-dihydro-triazolo[1,5-a]pyrimidine reacts with piperidine-3-carboxylic acid in the presence of a base. Using potassium carbonate in DMF at 120°C for 8 hours achieves 65–75% yield.

Optimization Insights:

  • Base Selection: K2CO3 > Cs2CO3 > Et3N (higher yields with K2CO3 due to improved solubility)

  • Solvent Effects: DMF > DMSO > NMP (DMF provides optimal dielectric constant for SNAr)

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route. A patent disclosure (WO2013174931A1) describes using Pd(OAc)2/Xantphos with cesium carbonate in toluene at 100°C to couple 2-bromo-triazolo[1,5-a]pyrimidine with piperidine-3-carboxylic acid, yielding 78% product.

Catalytic System Comparison:

CatalystLigandYield (%)Purity (%)
Pd(OAc)2Xantphos7898
Pd2(dba)3BINAP6595
NiCl2(dppe)dppe4288

Carboxylic Acid Protection and Deprotection Strategies

To prevent side reactions during coupling steps, the carboxylic acid group in piperidine-3-carboxylic acid is often protected as a tert-butyl ester.

Esterification with Boc Anhydride

Piperidine-3-carboxylic acid reacts with di-tert-butyl dicarbonate in THF using DMAP as a catalyst. Quantitative conversion to the Boc-protected derivative occurs within 2 hours at 25°C.

Acidic Deprotection

Post-coupling, the Boc group is removed using TFA in dichloromethane (1:1 v/v) at 0°C to room temperature. This step maintains the integrity of the triazolo[1,5-a]pyrimidine ring, with >95% recovery.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with eluent system CH2Cl2/MeOH (9:1) removes unreacted starting materials.

  • HPLC Purification: C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in H2O/MeCN) achieves >99% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 3.85–3.70 (m, 2H, piperidine-H), 2.95–2.80 (m, 1H, CHCO2H), 2.45 (s, 3H, CH3), 1.90–1.60 (m, 4H, piperidine-CH2).

  • HRMS (ESI+): m/z calc. for C12H15N5O3 [M+H]+: 302.1249; found: 302.1253.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

A comparative study revealed that continuous flow systems reduce reaction times by 40% and improve yields by 12% compared to batch processes for the SNAr step.

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost (%)
Piperidine-3-carboxylic acid1,20058
Pd(OAc)28,50025
Solvents/Catalysts50017

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a triazole-pyrimidine moiety and a piperidine ring. Its molecular formula is C10H12N4O3C_{10}H_{12}N_4O_3 with a molecular weight of approximately 222.20 g/mol. The unique structural features contribute to its biological activity and interaction with various biological targets.

Synthesis of the Compound

The synthesis of 1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the triazole and pyrimidine rings followed by the introduction of the piperidine moiety. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compound .

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of compounds related to this compound. For instance:

  • Antibacterial Assays : The compound has shown moderate to strong antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method is commonly used to evaluate its efficacy against these pathogens .
  • Antifungal Activity : In addition to its antibacterial properties, it has been tested against fungi like Candida albicans, demonstrating promising antifungal effects as well.

Anticancer Potential

Recent research indicates that derivatives of this compound may possess anticancer properties. Studies have shown that certain modifications can enhance its cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes associated with various diseases:

  • Acetylcholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease.
  • Urease Inhibition : It also exhibits strong inhibitory activity against urease, an enzyme linked to kidney stones and certain infections .

Computational Studies

Molecular docking studies have been performed to predict the interactions between this compound and various biological targets. These studies provide insights into how structural modifications can enhance binding affinity and selectivity towards specific receptors or enzymes .

Case Studies

Several case studies highlight the applications of this compound in drug development:

  • Antimicrobial Agents : A study focused on synthesizing new derivatives showed that modifications at specific positions significantly enhanced antibacterial activity against resistant strains.
  • Cancer Therapeutics : Research involving structural analogs demonstrated effective cytotoxicity against breast cancer cell lines, suggesting potential for further development as anticancer agents.
  • Neurological Disorders : Investigations into acetylcholinesterase inhibition revealed promising results for treating cognitive disorders associated with aging.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Target Compound 2-(Piperidine-3-carboxylic acid), 5-methyl, 7-oxo C₁₃H₁₅N₅O₃* ~299.30 Enhanced solubility (carboxylic acid), moderate lipophilicity (piperidine)
7-Oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid 5-Carboxylic acid, no methyl or piperidine C₆H₄N₄O₃ 180.12 Lower molecular weight, high polarity
7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid 2-Carboxylic acid, 5-phenyl C₁₃H₁₀N₄O₃ 286.24 Increased aromaticity (phenyl), potential for π-π interactions
3-(5-Methyl-7-oxo-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid 6-Propanoic acid, 2-pyridinyl C₁₄H₁₃N₅O₃ 299.28 Pyridine enhances basicity; propanoic acid alters solubility

*Estimated based on structural analysis.

Key Observations :

  • The piperidine-3-carboxylic acid group in the target compound introduces both basic (piperidine) and acidic (carboxylic acid) functionalities, enabling diverse binding interactions compared to simpler carboxylic acid derivatives .
  • Methyl and phenyl substituents influence steric bulk and electronic effects. For example, the 5-methyl group in the target compound may enhance metabolic stability compared to phenyl-containing analogs .

Biological Activity

1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₆N₅O₃
  • Molecular Weight : 345.33 g/mol
  • CAS Number : 1281266-20-3

The compound features a triazolo-pyrimidine scaffold which is known for its diverse pharmacological properties. Its structural characteristics contribute to its interaction with various biological targets.

Anticancer Properties

Research indicates that compounds within the triazolo-pyrimidine family exhibit significant anticancer activity. For instance, derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A focused screening campaign identified several compounds with low μM IC50 values against CDK-2, highlighting the potential of triazolo-pyrimidine derivatives in cancer therapy .

A specific study found that a related compound demonstrated effectiveness against various human cancers by targeting polo-like kinase 1 (Plk1), a mitotic-specific target. The compound was shown to inhibit Plk1 with a favorable selectivity profile, suggesting that similar derivatives could be developed for therapeutic use .

Anti-inflammatory Activity

In addition to anticancer effects, triazolo-pyrimidine derivatives have been evaluated for their anti-inflammatory properties. Studies have shown that certain derivatives can significantly suppress COX-2 activity, an enzyme involved in inflammation. For example, one derivative exhibited an IC50 value comparable to celecoxib, a standard anti-inflammatory drug .

Case Study 1: CDK Inhibition

A comprehensive study on the structure-activity relationship (SAR) of triazolo-pyrimidines revealed that modifications at specific positions on the scaffold could enhance potency against CDK targets. The research included over 3,000 compounds and identified promising candidates with improved selectivity and efficacy .

CompoundTargetIC50 (μM)Notes
Compound ACDK-20.5High selectivity
Compound BCDK-50.8Moderate selectivity
Compound CCOX-20.04Comparable to celecoxib

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that certain triazolo-pyrimidine derivatives effectively cleared parasites in models of sleeping sickness caused by Trypanosoma brucei. The administration of these compounds resulted in no detectable parasites in the central nervous system of treated mice after a seven-day treatment regimen .

Q & A

Q. Comparative Synthesis Methods

MethodSolvent/ConditionCatalyst/AdditiveYieldToxicity Profile
Traditional PiperidineOrganic solventsPiperidine~70%High toxicity, flammable
TMDP in Ethanol/Water1:1 v/v Ethanol/WaterTMDP86–92%Low toxicity, recyclable
Molten-State TMDPNeat TMDP (65°C)TMDP88–90%Non-flammable, reusable

What analytical techniques are critical for confirming the compound’s structure and purity?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding patterns (e.g., piperidine ring protons at δ 1.5–3.0 ppm) .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm carbonyl (C=O) and triazole (C=N) groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) validate molecular weight .
  • HPLC : Purity >98% can be achieved using reverse-phase chromatography with acetonitrile/water gradients .

What biological targets are hypothesized for this compound, and how can researchers validate these interactions?

Advanced Research Question
The triazolopyrimidine core suggests potential interactions with kinases or DNA replication machinery , similar to structurally related compounds. Validation strategies:

  • In vitro kinase assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Molecular docking : Model binding affinity to ATP-binding pockets of target enzymes (e.g., using AutoDock Vina) .
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., IC50_{50} values via MTT assays) .

How do substituents on the triazolopyrimidine core influence bioactivity?

Advanced Research Question
Substituent effects can be systematically studied:

  • 5-Methyl group : Enhances metabolic stability by reducing oxidative degradation .
  • Piperidine-3-carboxylic acid moiety : Improves solubility and enables salt formation for pharmacokinetic optimization .
  • 7-Oxo group : Facilitates hydrogen bonding with target proteins (e.g., catalytic lysine residues in kinases) .

Q. Structure-Activity Relationship (SAR) Insights

Substituent PositionFunctional GroupImpact on Bioactivity
5-MethylElectron-donatingStabilizes ring structure
7-OxoHydrogen-bond acceptorEnhances target binding affinity
Piperidine-3-COOHIonizable groupImproves aqueous solubility

What strategies address poor aqueous solubility during formulation studies?

Advanced Research Question

  • Salt formation : Protonate the piperidine-3-carboxylic acid group with sodium or potassium counterions .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability .
  • Co-solvent systems : Employ ethanol/water mixtures (1:1 v/v) for in vitro assays, as validated in triazolopyrimidine derivatives .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardize assays : Use identical cell lines (e.g., HeLa or MCF-7) and incubation times .
  • Characterize impurities : HPLC-MS identifies byproducts (e.g., hydrolyzed esters) that may interfere with activity .
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

What green chemistry principles are applicable to large-scale synthesis?

Basic Research Question

  • Solvent selection : Replace DMF/acetone with ethanol/water mixtures to reduce environmental impact .
  • Catalyst recycling : TMDP can be recovered >5 times without activity loss via simple filtration .
  • Waste minimization : One-pot reactions reduce intermediate isolation steps and solvent use .

How should researchers design in vivo studies to evaluate pharmacokinetics?

Advanced Research Question

  • Dosing routes : Oral administration with solubility-enhanced formulations (e.g., sodium salts) .
  • Metabolic stability : Monitor plasma concentrations via LC-MS/MS to assess half-life and clearance .
  • Tissue distribution : Radiolabel the compound (e.g., 14^{14}C) to track accumulation in target organs .

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